molecular formula C25H17NO5S B2677898 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 384360-82-1

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B2677898
CAS No.: 384360-82-1
M. Wt: 443.47
InChI Key: CBGSTAFMJLFJOZ-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that features a combination of benzothiazole, chromenone, and methoxybenzoate moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the synthesis of the chromenone structure, and finally, the esterification with 4-methoxybenzoic acid.

    Benzothiazole Synthesis: The benzothiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Chromenone Synthesis: The chromenone structure can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Esterification: The final step involves the esterification of the chromenone derivative with 4-methoxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Its unique combination of aromatic rings and functional groups could make it useful in the development of organic semiconductors or photonic materials.

    Biological Studies: The compound could be used as a probe to study enzyme interactions or as a fluorescent marker in imaging studies.

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate likely involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chromenone structure may also contribute to the compound’s biological activity by interacting with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core and exhibit similar biological activities.

    Chromenone Derivatives: Compounds such as 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share the chromenone structure and are known for their anticoagulant and antioxidant properties.

Uniqueness

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is unique due to its combination of benzothiazole, chromenone, and methoxybenzoate moieties, which may confer a distinct set of biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO5S/c1-14-20(31-25(28)15-7-9-16(29-2)10-8-15)12-11-17-22(27)18(13-30-23(14)17)24-26-19-5-3-4-6-21(19)32-24/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGSTAFMJLFJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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